molecular formula C19H20BrN3O2 B2819093 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide CAS No. 353760-76-6

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide

Cat. No.: B2819093
CAS No.: 353760-76-6
M. Wt: 402.292
InChI Key: HKXLYXWAJIDVQG-UHFFFAOYSA-N
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetylpiperazine group attached to a phenyl ring, which is further connected to a bromobenzamide moiety. Piperazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide typically involves the following steps:

    Formation of the Acetylpiperazine Intermediate: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.

    Coupling with 4-Bromoaniline: The acetylpiperazine intermediate is then coupled with 4-bromoaniline through a nucleophilic substitution reaction. This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Formation of the Final Product: The final step involves the reaction of the coupled intermediate with 2-bromobenzoyl chloride to form this compound. This reaction is typically carried out in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group.

    Substitution: The bromine atom in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular targets, modulating various cellular pathways and exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromobenzamide
  • N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methylbenzamide
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide is unique due to its specific structural features, such as the presence of both an acetylpiperazine group and a bromobenzamide moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications, particularly as an acetylcholinesterase inhibitor .

Properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c1-14(24)22-10-12-23(13-11-22)16-8-6-15(7-9-16)21-19(25)17-4-2-3-5-18(17)20/h2-9H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLYXWAJIDVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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